Cas no 1639-05-0 (4-methylpentane-2-thiol)

4-methylpentane-2-thiol Chemical and Physical Properties
Names and Identifiers
-
- 2-Pentanethiol,4-methyl-
- 4-Methyl-2-pentanethiol
- 2-Pentanethiol, 4-methyl-
- 4-methylpentane-2-thiol
- JBCIMWBQDMBMMP-UHFFFAOYSA-N
- 4-methyl-2-pentanthiol
- DTXSID801313872
- 1639-05-0
- SCHEMBL23578
- 1,3-Dimethylbutyl hydrosulfide #
- EN300-1288366
-
- Inchi: InChI=1S/C6H14S/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3
- InChI Key: JBCIMWBQDMBMMP-UHFFFAOYSA-N
- SMILES: CC(C)CC(S)C
Computed Properties
- Exact Mass: 118.08172
- Monoisotopic Mass: 118.08162162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 41.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 1Ų
- XLogP3: 2.6
Experimental Properties
- Density: 0.8408 (estimate)
- Melting Point: -113.76°C (estimate)
- Boiling Point: 150.86°C (estimate)
- Refractive Index: 1.4289 (estimate)
- PSA: 0
4-methylpentane-2-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1288366-10000mg |
4-methylpentane-2-thiol |
1639-05-0 | 10000mg |
$1778.0 | 2023-10-01 | ||
Enamine | EN300-1288366-500mg |
4-methylpentane-2-thiol |
1639-05-0 | 500mg |
$397.0 | 2023-10-01 | ||
Enamine | EN300-1288366-2500mg |
4-methylpentane-2-thiol |
1639-05-0 | 2500mg |
$810.0 | 2023-10-01 | ||
Enamine | EN300-1288366-1000mg |
4-methylpentane-2-thiol |
1639-05-0 | 1000mg |
$414.0 | 2023-10-01 | ||
Enamine | EN300-1288366-5000mg |
4-methylpentane-2-thiol |
1639-05-0 | 5000mg |
$1199.0 | 2023-10-01 | ||
Enamine | EN300-1288366-50mg |
4-methylpentane-2-thiol |
1639-05-0 | 50mg |
$348.0 | 2023-10-01 | ||
Enamine | EN300-1288366-100mg |
4-methylpentane-2-thiol |
1639-05-0 | 100mg |
$364.0 | 2023-10-01 | ||
Enamine | EN300-1288366-1.0g |
4-methylpentane-2-thiol |
1639-05-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1288366-250mg |
4-methylpentane-2-thiol |
1639-05-0 | 250mg |
$381.0 | 2023-10-01 |
4-methylpentane-2-thiol Related Literature
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
Additional information on 4-methylpentane-2-thiol
4-Methylpentane-2-thiol: A Comprehensive Overview
4-Methylpentane-2-thiol, also known by its CAS number 1639-05-0, is an organic compound belonging to the thiol family. Thiols are characterized by the presence of a sulfur atom bonded to a hydrocarbon chain, giving them distinct chemical properties. The compound is represented by the molecular formula C6H14S and has a molar mass of approximately 114.27 g/mol. Its structure consists of a pentane chain with a methyl group attached to the fourth carbon and a thiol (-SH) group on the second carbon, making it a branched thiol.
The physical properties of 4-Methylpentane-2-thiol are well-documented. It is a colorless liquid with a strong, unpleasant odor reminiscent of garlic or rotten eggs, which is typical for thiols. The compound has a boiling point of around 87°C and a melting point of -116°C, making it suitable for various applications that require stability within specific temperature ranges. Its density is approximately 0.87 g/cm³, slightly less than water, indicating that it would float on water if spilled.
4-Methylpentane-2-thiol is synthesized through various methods, including the reaction of alkenes with hydrogen sulfide in the presence of catalysts like Raney nickel or cobalt-based catalysts. This process, known as hydrothiolation, is widely used in the chemical industry for producing thiols from alkenes. The compound can also be obtained through the reduction of corresponding disulfides or via substitution reactions involving alkyl halides and thiols.
In terms of applications, 4-Methylpentane-2-thiol finds use in several industries due to its unique chemical properties. It serves as an intermediate in the synthesis of more complex organic compounds, such as surfactants and pharmaceuticals. Additionally, it is employed in the production of agrochemicals and specialty chemicals due to its ability to act as a building block for various functional molecules.
The compound also exhibits interesting reactivity in organic chemistry. It can undergo nucleophilic substitution reactions due to the presence of the thiol group, which acts as a good leaving group under certain conditions. Furthermore, it can participate in oxidation reactions to form disulfides or sulfonic acids, depending on the reaction conditions and oxidizing agents used.
Recent studies have explored the potential of 4-Methylpentane-2-thiol in biotechnological applications. Researchers have investigated its role as a precursor for bioactive compounds and its ability to modulate enzyme activity in biological systems. These findings highlight its potential in drug discovery and development, particularly in targeting specific enzymes associated with diseases such as cancer and neurodegenerative disorders.
In terms of environmental impact, 4-Methylpentane-2-thiol is not considered highly hazardous but should still be handled with care due to its strong odor and potential irritation effects. Proper ventilation and personal protective equipment are recommended when working with this compound to minimize exposure risks.
The synthesis and application of 4-Methylpentane-2-thiol continue to be areas of active research, driven by its versatility as an intermediate and building block in organic chemistry. As new methodologies emerge for its production and utilization, the compound is expected to find even more diverse applications across various industries.
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